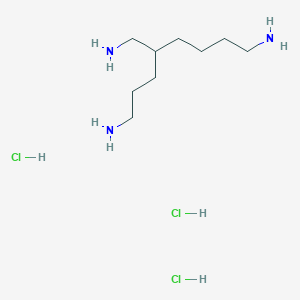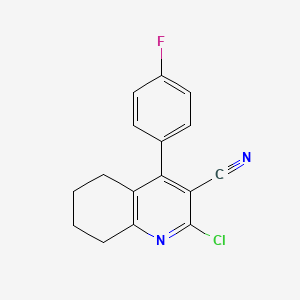
4-(Aminomethyl)octane-1,8-diamine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)octane-1,8-diamine trihydrochloride is a primary amine compound with the molecular formula C9H26Cl3N3. It features an octane skeleton with amino substituents at carbon positions 1 and 8, and an aminomethyl substituent at position 5 . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)octane-1,8-diamine trihydrochloride typically involves the reaction of octane-1,8-diamine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired trihydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of suberonitrile at temperatures ranging from 150 to 180°C and pressures between 50 to 180 bar in the presence of ammonia over heterogeneous cobalt catalysts . This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)octane-1,8-diamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various amides, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(Aminomethyl)octane-1,8-diamine trihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)octane-1,8-diamine trihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a Bronsted base, accepting protons from donor molecules, which can lead to various biochemical effects . The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,6-Tri(aminomethyl)hexane: Another related compound with multiple aminomethyl groups but a different carbon skeleton.
Uniqueness
4-(Aminomethyl)octane-1,8-diamine trihydrochloride is unique due to its specific arrangement of amino and aminomethyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring precise molecular interactions .
Propriétés
Numéro CAS |
60940-96-7 |
|---|---|
Formule moléculaire |
C9H26Cl3N3 |
Poids moléculaire |
282.7 g/mol |
Nom IUPAC |
4-(aminomethyl)octane-1,8-diamine;trihydrochloride |
InChI |
InChI=1S/C9H23N3.3ClH/c10-6-2-1-4-9(8-12)5-3-7-11;;;/h9H,1-8,10-12H2;3*1H |
Clé InChI |
BUYPFQLOURAOCS-UHFFFAOYSA-N |
SMILES canonique |
C(CCN)CC(CCCN)CN.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11838869.png)
![3-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11838884.png)


![6-Phenoxy-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B11838907.png)
![2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethan-1-one](/img/structure/B11838911.png)

![3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B11838922.png)
![tert-Butyl 8-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11838927.png)
![5-(4-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline](/img/structure/B11838937.png)


![tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B11838957.png)
